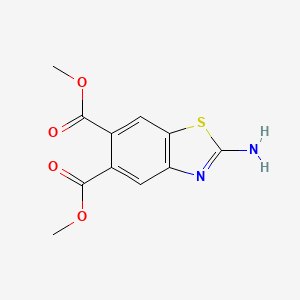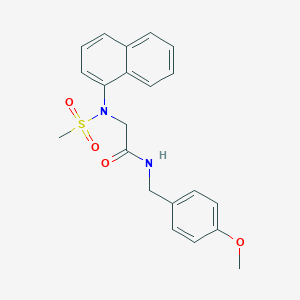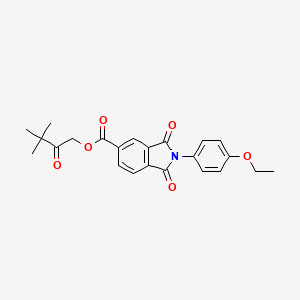![molecular formula C16H11Cl3N2S3 B12473291 2-[(4-Chlorobenzyl)sulfanyl]-5-[(3,4-dichlorobenzyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B12473291.png)
2-[(4-Chlorobenzyl)sulfanyl]-5-[(3,4-dichlorobenzyl)sulfanyl]-1,3,4-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Chlorobenzyl)sulfanyl]-5-[(3,4-dichlorobenzyl)sulfanyl]-1,3,4-thiadiazole is a chemical compound with the molecular formula C16H12Cl2N2S3. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Vorbereitungsmethoden
The synthesis of 2-[(4-Chlorobenzyl)sulfanyl]-5-[(3,4-dichlorobenzyl)sulfanyl]-1,3,4-thiadiazole typically involves the reaction of 4-chlorobenzyl chloride and 3,4-dichlorobenzyl chloride with thiourea under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is heated to facilitate the formation of the thiadiazole ring . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-[(4-Chlorobenzyl)sulfanyl]-5-[(3,4-dichlorobenzyl)sulfanyl]-1,3,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols.
Wissenschaftliche Forschungsanwendungen
2-[(4-Chlorobenzyl)sulfanyl]-5-[(3,4-dichlorobenzyl)sulfanyl]-1,3,4-thiadiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.
Wirkmechanismus
The mechanism of action of 2-[(4-Chlorobenzyl)sulfanyl]-5-[(3,4-dichlorobenzyl)sulfanyl]-1,3,4-thiadiazole involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the disruption of essential biological pathways, resulting in the death of microbial cells or the inhibition of cancer cell growth .
Vergleich Mit ähnlichen Verbindungen
2-[(4-Chlorobenzyl)sulfanyl]-5-[(3,4-dichlorobenzyl)sulfanyl]-1,3,4-thiadiazole can be compared with other similar compounds in the thiadiazole family, such as:
- 2-[(4-Chlorobenzyl)sulfanyl]-5-[(4-nitrobenzyl)sulfanyl]-1,3,4-thiadiazole
- 2-[(3-Chlorobenzyl)sulfanyl]-5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazole
- 2-[(2,4-Dichlorobenzyl)sulfanyl]-5-[(1-naphthylmethyl)sulfanyl]-1,3,4-thiadiazole
These compounds share similar structural features but differ in their substituents, which can lead to variations in their biological activities and applications.
Eigenschaften
Molekularformel |
C16H11Cl3N2S3 |
|---|---|
Molekulargewicht |
433.8 g/mol |
IUPAC-Name |
2-[(4-chlorophenyl)methylsulfanyl]-5-[(3,4-dichlorophenyl)methylsulfanyl]-1,3,4-thiadiazole |
InChI |
InChI=1S/C16H11Cl3N2S3/c17-12-4-1-10(2-5-12)8-22-15-20-21-16(24-15)23-9-11-3-6-13(18)14(19)7-11/h1-7H,8-9H2 |
InChI-Schlüssel |
VUHWUHCEMUBBHG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CSC2=NN=C(S2)SCC3=CC(=C(C=C3)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-nitrophenyl)alaninamide](/img/structure/B12473214.png)
![4-[({5-[(4-Bromophenyl)amino]-5-oxopentanoyl}oxy)acetyl]phenyl furan-2-carboxylate](/img/structure/B12473225.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-4-methylbenzenesulfonamide](/img/structure/B12473232.png)
![N-methyl-N-(4-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}phenyl)benzenesulfonamide](/img/structure/B12473237.png)
![N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methyl-N-(4-phenoxyphenyl)glycinamide](/img/structure/B12473239.png)
![2-(4-Methoxyphenyl)-2-oxoethyl 4-{[(3,4-dimethoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12473244.png)
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12473249.png)



![4-(3-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzenesulfonamide](/img/structure/B12473269.png)


![4-{[3-(azepan-1-ylcarbonyl)-4-methoxyphenyl]sulfonyl}-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B12473311.png)
